molecular formula C14H15NO2 B14323975 Methyl 4-benzylpyridine-1(4H)-carboxylate CAS No. 105621-20-3

Methyl 4-benzylpyridine-1(4H)-carboxylate

Cat. No.: B14323975
CAS No.: 105621-20-3
M. Wt: 229.27 g/mol
InChI Key: AYXGGXHCWBVZMC-UHFFFAOYSA-N
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Description

Methyl 4-benzylpyridine-1(4H)-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a pyridine ring substituted with a benzyl group and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-benzylpyridine-1(4H)-carboxylate typically involves the reaction of 4-benzylpyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

4-Benzylpyridine+Methyl chloroformateTriethylamine, RefluxMethyl 4-benzylpyridine-1(4H)-carboxylate\text{4-Benzylpyridine} + \text{Methyl chloroformate} \xrightarrow{\text{Triethylamine, Reflux}} \text{this compound} 4-Benzylpyridine+Methyl chloroformateTriethylamine, Reflux​Methyl 4-benzylpyridine-1(4H)-carboxylate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-benzylpyridine-1(4H)-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: 4-Benzylpyridine-1(4H)-carboxylic acid

    Reduction: 4-Benzylpyridine-1(4H)-methanol

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-benzylpyridine-1(4H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-benzylpyridine-1(4H)-carboxylate involves its interaction with specific molecular targets. The benzyl group and the pyridine ring can participate in various binding interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpyridine: Lacks the ester group but shares the benzyl-pyridine core structure.

    Methyl 4-pyridinecarboxylate: Lacks the benzyl group but has the ester-pyridine core structure.

    Benzylpyridinecarboxylic acid: Contains both the benzyl and carboxylic acid groups but lacks the ester group.

Uniqueness

Methyl 4-benzylpyridine-1(4H)-carboxylate is unique due to the presence of both the benzyl and ester groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

105621-20-3

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 4-benzyl-4H-pyridine-1-carboxylate

InChI

InChI=1S/C14H15NO2/c1-17-14(16)15-9-7-13(8-10-15)11-12-5-3-2-4-6-12/h2-10,13H,11H2,1H3

InChI Key

AYXGGXHCWBVZMC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C=CC(C=C1)CC2=CC=CC=C2

Origin of Product

United States

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